molecular formula C18H26O2Si B12591560 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one CAS No. 647836-35-9

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one

Katalognummer: B12591560
CAS-Nummer: 647836-35-9
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: RPQVQNVBWORYRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzopyran ring substituted with a tri(propan-2-yl)silyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a tri(propan-2-yl)silyl reagent. One common method is the hydrosilylation of a benzopyran derivative using tri(propan-2-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.

Wissenschaftliche Forschungsanwendungen

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The benzopyran ring may interact with biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triisopropylsilylacetylene: Another organosilicon compound with similar silyl groups.

    Triisopropylsilyl chloride: Used as a reagent for hydroxy protecting groups and in the formation of silyl ethers.

    Tris(trimethylsilyl)silane: Known for its weak Si-H bond and use in radical-based synthetic chemistry.

Uniqueness

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is unique due to the presence of both a benzopyran ring and a tri(propan-2-yl)silyl group

Eigenschaften

CAS-Nummer

647836-35-9

Molekularformel

C18H26O2Si

Molekulargewicht

302.5 g/mol

IUPAC-Name

3-tri(propan-2-yl)silylchromen-2-one

InChI

InChI=1S/C18H26O2Si/c1-12(2)21(13(3)4,14(5)6)17-11-15-9-7-8-10-16(15)20-18(17)19/h7-14H,1-6H3

InChI-Schlüssel

RPQVQNVBWORYRA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C1=CC2=CC=CC=C2OC1=O)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.